molecular formula C8H12N2S B2626877 4-tert-butyl-1H-pyrimidine-2-thione CAS No. 66522-11-0

4-tert-butyl-1H-pyrimidine-2-thione

Cat. No. B2626877
CAS RN: 66522-11-0
M. Wt: 168.26
InChI Key: FDBGOCIMTYEORL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Computational tools are often used to investigate the molecular and electronic behavior of pyrimidine derivatives . These tools can calculate spectroscopic analytical items (IR, NMR, and UV–Vis) and predict results that can be compared with experimental ones .

Scientific Research Applications

Stannylation and Cross-Coupling in Pyrimidines

Pyrimidines, including 4-tert-butyl-1H-pyrimidine-2-thione, have been stannylated in the activated 4-position by thermal decarboxylation of corresponding carboxylic organotin esters. This process facilitates the formation of new carbon-carbon bonds via Pd(II)-catalyzed cross-couplings, highlighting their potential in synthesizing complex molecules for various applications (Majeed et al., 1989).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, derivative of the core structure of 4-tert-butyl-1H-pyrimidine-2-thione, were synthesized as ligands for the histamine H4 receptor (H4R), indicating their importance in developing new pharmacological agents. These compounds have shown potential in vitro as anti-inflammatory agents and for antinociceptive activity in pain models, underscoring the therapeutic applications of pyrimidine derivatives (Altenbach et al., 2008).

Synthesis of mTOR Targeted PROTAC Molecule

Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, an intermediate in the synthesis of target mTOR PROTAC molecule PRO1, showcases the role of such pyrimidine derivatives in developing targeted cancer therapies. The compound was synthesized using palladium-catalyzed Suzuki reaction, highlighting the utility of pyrimidine derivatives in the synthesis of complex therapeutic molecules (Zhang et al., 2022).

Conversion Reactions and Biological Activities

Pyrimidine-thiones derivatives, including those related to 4-tert-butyl-1H-pyrimidine-2-thione, have been synthesized and shown to possess good inhibitory action against acetylcholinesterase (AChE), and human carbonic anhydrase (hCA) isoforms I and II. These compounds have also demonstrated significant antioxidant activities, indicating their potential in developing treatments for diseases where oxidative stress plays a role (Taslimi et al., 2018).

One-Pot Synthesis of Pyrimidine Derivatives

The one-pot synthesis of 3,4-dihydropyrimidine-2(1H)-thione derivatives has been developed using DBU as a green and recyclable catalyst, illustrating the environmental friendliness of synthesizing pyrimidine derivatives. These compounds have reported applications in antimicrobial, antitumor, and antifungal activities, demonstrating their broad applicability in medicinal chemistry (Sekhar et al., 2018).

properties

IUPAC Name

6-tert-butyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-8(2,3)6-4-5-9-7(11)10-6/h4-5H,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBGOCIMTYEORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=NC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-1H-pyrimidine-2-thione

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